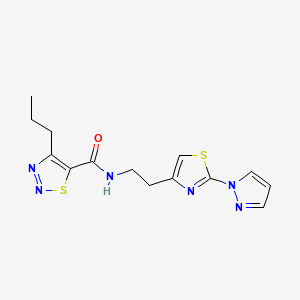

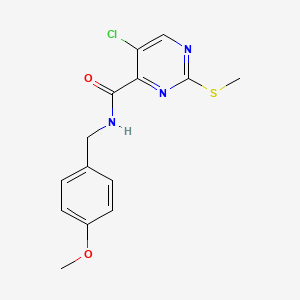

![molecular formula C14H13N5O B2634469 N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide CAS No. 1797764-81-8](/img/structure/B2634469.png)

N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component of many functional molecules used in a variety of applications .

Synthesis Analysis

The synthesis of imidazole-containing compounds has seen significant advances in recent years . The process involves the formation of bonds during the creation of the imidazole, with an emphasis on the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular formula of “N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide” is C14H13N5O, with an average mass of 267.292 Da . The imidazole ring in the compound contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis

Imidazole-containing compounds are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature, given the properties of imidazole . It is highly soluble in water and other polar solvents . The average mass of the compound is 267.292 Da .Scientific Research Applications

Agrochemicals

Imidazole-based compounds have been rapidly developed and they involve a variety of broad potential applications as agrochemicals .

Human-made Materials

Imidazole-based compounds are used in the development of human-made materials .

Artificial Acceptors

Imidazole-based compounds are used as artificial acceptors .

Supramolecular Ligands

Imidazole-based compounds are used as supramolecular ligands .

Biomimetic Catalysts

Imidazole-based compounds are used as biomimetic catalysts .

Antioxidant Potential

Some imidazole derivatives have shown good scavenging potential, indicating their potential as antioxidants .

8. Dyes for Solar Cells and Other Optical Applications Imidazole is being deployed in emerging research into dyes for solar cells and other optical applications .

Future Directions

Imidazole has become an important synthon in the development of new drugs . With the increased understanding of the discrepancies in the isoforms of Hsp90 and the modes of Hsp90-co-chaperone-client complex interactions, some new strategies for Hsp90 inhibition have emerged . Novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

properties

IUPAC Name |

N-[2-(1H-imidazol-5-yl)ethyl]-1,6-naphthyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O/c20-14(17-6-3-11-8-16-9-18-11)13-2-1-10-7-15-5-4-12(10)19-13/h1-2,4-5,7-9H,3,6H2,(H,16,18)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLHMALRIHXNFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=NC=C2)C(=O)NCCC3=CN=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

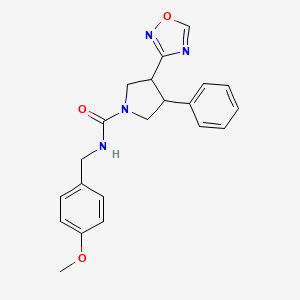

![9-{[Methyl(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]methyl}-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B2634387.png)

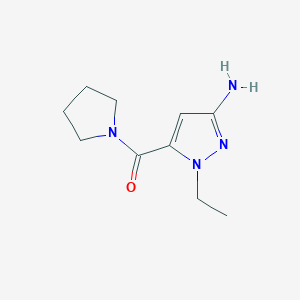

![4-Cyano-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid](/img/structure/B2634396.png)

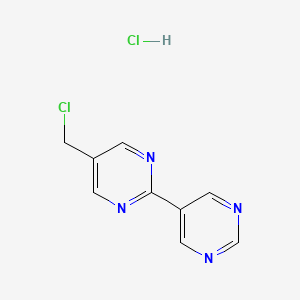

![N-cyclohexyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2634401.png)

methanone O-(4-methoxybenzyl)oxime](/img/structure/B2634403.png)

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone](/img/structure/B2634405.png)

![2-(3-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2634406.png)